4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one synthesis protocol
4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a reliable and scalable synthesis protocol for 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document elucidates the strategic considerations behind the synthetic route, offers detailed step-by-step experimental procedures, and explains the causality for key experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this molecule and its analogs with high purity and efficiency. The protocols described herein are designed to be self-validating, incorporating established chemical principles and robust purification techniques.
Introduction and Strategic Overview
4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one is a compound that merges three key pharmacophoric fragments: a phenyl-imidazole core, a central piperidine linker, and an imidazol-2-one (cyclic urea) moiety. This structural combination is prevalent in molecules designed to interact with various biological targets. For instance, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of NLRP3 inflammasome inhibitors, highlighting the therapeutic potential of this chemical class[1][2].
The synthesis of such multi-component molecules requires a strategic approach that ensures correct regiochemistry and minimizes side reactions. A logical retrosynthetic analysis suggests that the most efficient pathway involves the construction of the core imidazol-2-one ring followed by a final deprotection step. This strategy leverages a commonly used protecting group for the piperidine nitrogen, which facilitates purification and ensures the final product is obtained as a free base, ready for subsequent derivatization or biological screening.
The chosen strategy, detailed in this guide, proceeds via the synthesis of a Boc-protected intermediate, tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate, followed by its acidic deprotection. This approach is advantageous due to the commercial availability of starting materials and the high-yielding, clean nature of the final deprotection step.
Overall Synthetic Workflow
The synthesis is designed as a two-stage process. The first stage involves the construction of the protected imidazolone intermediate, and the second stage is the final deprotection to yield the target compound.
Figure 1: High-level workflow for the synthesis of the target compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Part A: Synthesis of tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (Intermediate 3)
This stage involves a two-step sequence: a reductive amination to couple the piperidine and phenyl-ethylamine fragments, followed by a cyclization to form the imidazol-2-one ring.
Step A.1: Reductive Amination to form tert-butyl 4-((2-amino-2-phenylethyl)amino)piperidine-1-carboxylate (Intermediate 2)
This reaction couples 2-aminoacetophenone (or a derivative) with a protected piperidone via the formation of an imine/enamine intermediate, which is then reduced in situ.
-
Reaction Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. It is milder and more selective for imines over ketones compared to agents like sodium borohydride, reducing the likelihood of reducing the starting ketone. Dichloroethane (DCE) is a standard, non-protic solvent for this transformation. Acetic acid acts as a catalyst to promote imine formation.
| Parameter | Specification | Purpose |
| Reactant 1 | 2-Aminoacetophenone HCl (1) | Phenyl-ethylamine precursor |
| Reactant 2 | tert-butyl 4-oxopiperidine-1-carboxylate | Boc-protected piperidine core |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Selective reduction of the iminium ion |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous reaction medium |
| Catalyst | Acetic Acid (glacial) | Promotes imine formation |
| Temperature | Room Temperature | Mild conditions to ensure selectivity |
| Reaction Time | 12-18 hours | Allows for complete conversion |
Procedure:
-
To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add 2-aminoacetophenone hydrochloride (1.05 eq) and glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. (Caution: Gas evolution may occur) .
-
Allow the reaction to stir at room temperature for 16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product (Intermediate 2) is often carried forward to the next step without further purification.
Step A.2: Cyclization to form tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (Intermediate 3)
This step forms the core imidazol-2-one ring using a carbonylating agent.
-
Reaction Rationale: 1,1'-Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene for installing the carbonyl group. It reacts with the two amine functionalities of Intermediate 2 in a stepwise manner to form the cyclic urea. Tetrahydrofuran (THF) is an excellent solvent for this reaction. This type of cyclization is a common method for forming cyclic ureas and related heterocycles[1].
| Parameter | Specification | Purpose |
| Reactant 1 | Intermediate 2 (from Step A.1) | Diamine precursor |
| Reactant 2 | 1,1'-Carbonyldiimidazole (CDI) | Carbonyl source for cyclization |
| Solvent | Tetrahydrofuran (THF) | Anhydrous reaction medium |
| Temperature | 0 °C to Reflux | Controlled reaction initiation and completion |
| Reaction Time | 4-6 hours | Allows for complete cyclization |
Procedure:
-
Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and concentrate in vacuo.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 3 as a solid.
Part B: Synthesis of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one (Final Product)
This final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring.
-
Reaction Rationale: The Boc group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction typically proceeds quickly at room temperature. The use of a scavenger like triethylsilane is good practice to capture the reactive tert-butyl cation, preventing potential side reactions. This deprotection strategy is explicitly mentioned as a route to the target compound[3] and is a standard procedure in peptide and heterocyclic chemistry[1].
Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.
| Parameter | Specification | Purpose |
| Reactant | Intermediate 3 | Boc-protected precursor |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid for Boc cleavage |
| Solvent | Dichloromethane (DCM) | Inert solvent |
| Temperature | Room Temperature | Sufficient for rapid deprotection |
| Reaction Time | 1-2 hours | Typically rapid and complete |
Procedure:
-
Dissolve Intermediate 3 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography to afford the final product, 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one.
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations for 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one |
| ¹H NMR | Signals corresponding to the phenyl protons, the vinyl proton on the imidazole ring, the piperidine protons (including the CH group attached to the nitrogen), and the NH protons of the imidazolone and piperidine. |
| ¹³C NMR | Signals for the carbonyl carbon of the imidazolone (~155-160 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring. |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion. |
| Purity (HPLC) | >95% purity is typically desired for biological screening. |
Conclusion
The synthetic protocol detailed in this guide represents a robust and logical pathway for the preparation of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one. By employing a protection-deprotection strategy centered on the widely used Boc group, the synthesis allows for controlled construction of the heterocyclic core and straightforward purification of intermediates and the final product. The choice of reagents, such as STAB for reductive amination and CDI for cyclization, reflects a commitment to selectivity, safety, and efficiency. This guide provides the necessary framework for researchers to confidently synthesize this valuable chemical scaffold for further investigation in drug discovery programs.
References
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC. Retrieved from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved from [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI. Retrieved from [Link]
-
Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuro Quantology. Retrieved from [Link]
-
Owczarzak, A. M., & Kubicki, M. (2012). 4-Phenyl-1H-imidazole-2(3H)-thione. Acta Crystallographica Section E. Retrieved from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Cogent Chemistry. Retrieved from [Link]
- 4-phenylpiperidines and their preparation. (1959). Google Patents.
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). ResearchGate. Retrieved from [Link]
-
4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one. (n.d.). PubChem. Retrieved from [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018). European Patent Office. Retrieved from [Link]
-
Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-One Derivatives Using Green Solvent. Asian Journal of Chemistry. Retrieved from [Link]
-
Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ResearchGate. Retrieved from [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). PubMed Central. Retrieved from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC. Retrieved from [Link]
